molecular formula C14H12N4O4 B4901782 N-(4-nitrophenyl)-N'-(pyridin-2-ylmethyl)ethanediamide CAS No. 6198-88-5

N-(4-nitrophenyl)-N'-(pyridin-2-ylmethyl)ethanediamide

Cat. No.: B4901782
CAS No.: 6198-88-5
M. Wt: 300.27 g/mol
InChI Key: IHPSKSNATQQUIG-UHFFFAOYSA-N
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Description

“N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” is a synthetic organic compound that features both nitrophenyl and pyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Properties

IUPAC Name

N'-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-13(16-9-11-3-1-2-8-15-11)14(20)17-10-4-6-12(7-5-10)18(21)22/h1-8H,9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPSKSNATQQUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387450
Record name STK162940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6198-88-5
Record name STK162940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” typically involves the reaction of 4-nitroaniline with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Acidic or basic catalyst depending on the desired reaction pathway

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. This may include:

  • Continuous flow reactors for better control over reaction conditions
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

“N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate or a pharmacophore.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” depends on its interaction with molecular targets. Potential pathways include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with DNA/RNA: Affecting gene expression or replication.

    Modulating receptor activity: Acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide: can be compared with other nitrophenyl and pyridinyl derivatives, such as:

Uniqueness

  • The specific positioning of the nitrophenyl and pyridinyl groups in “N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” may confer unique reactivity and biological activity compared to its analogs.

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